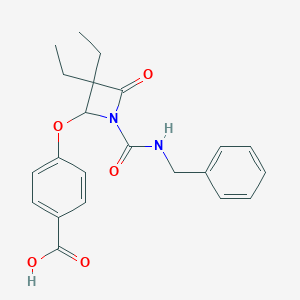
4-Cdpca
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Cdpca is a complex organic compound with a unique structure that includes a carboxyphenyl group, a diethyl group, and an azetidinone ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cdpca typically involves multiple steps, starting with the preparation of the azetidinone ring. The azetidinone ring can be synthesized through a Staudinger reaction, which involves the reaction of an imine with a ketene. The carboxyphenyl group can be introduced through a nucleophilic substitution reaction, where a carboxyphenyl halide reacts with the azetidinone intermediate. The diethyl group can be added through an alkylation reaction using diethyl sulfate or a similar reagent.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
4-Cdpca can undergo various chemical reactions, including:
Oxidation: The carboxyphenyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The azetidinone ring can be reduced to form amines or other reduced products.
Substitution: The phenylmethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions can vary, but typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxyphenyl group can yield carboxylic acids, while reduction of the azetidinone ring can produce amines.
科学的研究の応用
4-Cdpca has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe or as a precursor for biologically active compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It can be used in the production of polymers or other materials with specific properties.
作用機序
The mechanism of action of 4-Cdpca involves its interaction with molecular targets in biological systems. The azetidinone ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The carboxyphenyl group can enhance the compound’s binding affinity to its targets, while the diethyl group can influence its solubility and bioavailability.
類似化合物との比較
Similar Compounds
4-Carboxyphenylboronic acid: Similar in structure due to the carboxyphenyl group, but differs in its boronic acid functionality.
3,3-Diethyl-2-azetidinone: Shares the azetidinone ring and diethyl groups but lacks the carboxyphenyl and phenylmethyl groups.
Phenylmethylamine derivatives: Compounds with similar phenylmethylamine structures but different functional groups.
Uniqueness
4-Cdpca is unique due to its combination of functional groups, which confer specific chemical and biological properties
特性
CAS番号 |
143818-53-5 |
|---|---|
分子式 |
C22H24N2O5 |
分子量 |
396.4 g/mol |
IUPAC名 |
4-[1-(benzylcarbamoyl)-3,3-diethyl-4-oxoazetidin-2-yl]oxybenzoic acid |
InChI |
InChI=1S/C22H24N2O5/c1-3-22(4-2)19(27)24(21(28)23-14-15-8-6-5-7-9-15)20(22)29-17-12-10-16(11-13-17)18(25)26/h5-13,20H,3-4,14H2,1-2H3,(H,23,28)(H,25,26) |
InChIキー |
RSZIWUYYWPZFLI-UHFFFAOYSA-N |
SMILES |
CCC1(C(N(C1=O)C(=O)NCC2=CC=CC=C2)OC3=CC=C(C=C3)C(=O)O)CC |
正規SMILES |
CCC1(C(N(C1=O)C(=O)NCC2=CC=CC=C2)OC3=CC=C(C=C3)C(=O)O)CC |
同義語 |
4-((4-carboxyphenyl)oxy)-3,3-diethyl-1-(((phenylmethyl)amino)carbonyl)-2-azetidinone 4-CDPCA |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















